4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
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Overview
Description
4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that ensure safety and efficiency .
Chemical Reactions Analysis
4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain kinases and enzymes, disrupting key pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the inhibition of viral replication .
Comparison with Similar Compounds
4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be compared with other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug that contains a similar pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical trials for cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
InChI |
InChI=1S/C8H7N5/c1-5-11-8(10)7-2-6(3-9)4-13(7)12-5/h2,4H,1H3,(H2,10,11,12) |
InChI Key |
JKSUURRQHWYZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C2C(=N1)N)C#N |
Origin of Product |
United States |
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